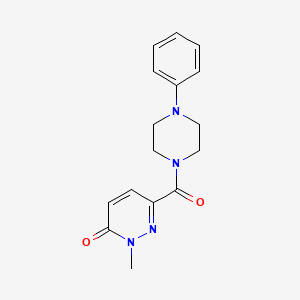

2-Methyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one

Descripción

Propiedades

IUPAC Name |

2-methyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-18-15(21)8-7-14(17-18)16(22)20-11-9-19(10-12-20)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXFOARVENNMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been associated with a wide range of biological targets due to their diverse pharmacological activities.

Mode of Action

It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to changes in cellular processes.

Biochemical Pathways

Pyridazinone derivatives have been shown to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities.

Actividad Biológica

2-Methyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one is a synthetic organic compound belonging to the class of pyridazinones. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The formation of the pyridazinone core can be achieved through cyclization reactions involving hydrazine derivatives and diketones or keto acids. The introduction of the piperazine moiety is accomplished via nucleophilic substitution reactions, where suitable piperazine derivatives react with the pyridazinone intermediate.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes, including those involved in cancer cell proliferation.

- Cytotoxic Effects : It exhibits cytotoxicity against several cancer cell lines, suggesting it may induce apoptosis or other forms of cell death.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Efficacy in Biological Assays

Several studies have evaluated the biological activity of this compound through various assays:

Case Study 1: Anticancer Activity

A study conducted by Wei et al. demonstrated that this compound exhibited potent anticancer activity against A549 and MCF7 cell lines with IC50 values indicating significant cytotoxicity. The compound was found to induce apoptosis through mitochondrial pathways, suggesting a mechanism involving mitochondrial dysfunction as a key factor in its anticancer efficacy .

Case Study 2: Anti-inflammatory Effects

Research highlighted the anti-inflammatory properties of this compound in a rat model of arthritis. The compound significantly reduced inflammatory markers and improved clinical scores, indicating its potential use as an anti-inflammatory agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Properties

N-(furan-2-ylmethyl)-2-nitrobenzamide has been studied for its potential as an antimicrobial and anticancer agent. Its unique structural features allow it to interact with biological targets effectively. For instance, research indicates that compounds with similar furan and nitro functionalities exhibit promising activity against various bacterial strains and cancer cell lines .

Mechanism of Action

The mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial in disease pathways. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to therapeutic effects. The furan ring enhances binding affinity to target sites on proteins or nucleic acids, which is essential for its biological activity.

Biological Research

Interactions with Biological Macromolecules

Studies have focused on how N-(furan-2-ylmethyl)-2-nitrobenzamide interacts with proteins and nucleic acids. These interactions are critical for understanding its potential therapeutic applications. For example, molecular docking studies suggest that this compound can effectively bind to specific sites on target proteins, making it a candidate for drug development aimed at diseases like cancer and bacterial infections .

Antibiofilm Activity

Recent investigations into derivatives of furan-2-carboxamides have highlighted their antibiofilm activity against Pseudomonas aeruginosa, a pathogen known for its biofilm formation. This suggests that N-(furan-2-ylmethyl)-2-nitrobenzamide and its derivatives may play a role in combating biofilm-related infections by targeting quorum sensing pathways .

Materials Science

Organic Electronics

The compound is also being explored for applications in materials science, particularly in the development of organic electronic materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in advanced materials that require high thermal stability and conductivity.

Antibacterial Activity Evaluation

A study evaluated the antibacterial effects of various furan derivatives, including N-(furan-2-ylmethyl)-2-nitrobenzamide. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Screening

In another study, derivatives of N-(furan-2-ylmethyl)-2-nitrobenzamide were screened for anticancer activity against several cancer cell lines. The findings demonstrated that certain modifications to the structure enhanced cytotoxicity, indicating a pathway for developing more effective anticancer agents .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazin-3-one derivatives exhibit varied biological activities depending on substituent patterns. The table below highlights key structural and functional differences between 2-Methyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one and related compounds:

Key Observations:

- Piperazine Substitution: The 4-phenylpiperazine group in the target compound distinguishes it from alkylpiperazine derivatives (e.g., 4-methylpiperazine in ). This aromatic substitution may enhance lipophilicity and CNS penetration compared to aliphatic analogs .

- Position-Specific Activity: Anticancer activity in Murty et al. (2012) correlates with 6-aryl and 2-alkylpiperazine substituents, suggesting that the target compound’s 6-phenylpiperazine-carbonyl group may similarly target kinase pathways .

Pharmacological Profiles

- Anticancer Potential: Murty et al. (2012) reported that 6-phenylpyridazin-3-ones with piperazine substituents inhibit cancer cell proliferation (IC₅₀: 1.5–8.2 μM), likely via topoisomerase II inhibition . The target compound’s phenylpiperazine moiety may enhance DNA intercalation or receptor binding compared to simpler aryl groups.

- Antimicrobial Activity: In , tetrahydropyridazin-3-ones with 6-aryl substituents showed antitubercular activity (MIC: 6.25–25 μg/mL), suggesting that aromatic groups at position 6 are critical for targeting mycobacterial enzymes .

- Anticonvulsant Activity: Pyridazinones with electron-withdrawing groups (e.g., bromobenzofuran in ) exhibited efficacy in maximal electroshock (MES) models, indicating that substituent electronics modulate CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.